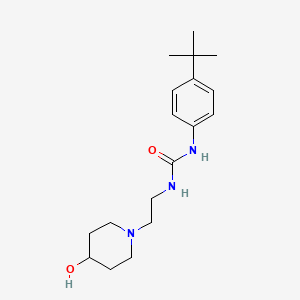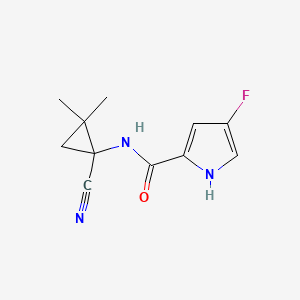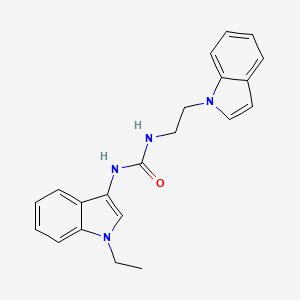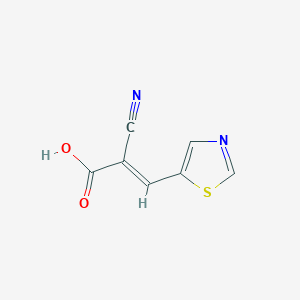
1-(4-(Tert-butyl)phenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various types of cancer. TAK-659 has been shown to have a high level of selectivity for inhibiting the activity of the protein kinase BTK, which plays a critical role in the development and progression of many cancers.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has explored the synthesis of novel urea derivatives, including those with tert-butyl groups and piperidinyl moieties, for their potential in medicinal chemistry. For instance, studies on 1,3-disubstituted ureas and phenyl N-substituted carbamates reveal significant antiarrhythmic and hypotensive properties, highlighting the therapeutic potential of such compounds in cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998). Similarly, the synthesis and evaluation of urea derivatives for antiproliferative activity against cancer cell lines showcase the role of specific structural modifications in enhancing biological efficacy (Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).
Chemical Properties and Interactions
Studies also delve into the chemical properties and interactions of urea derivatives, including their complexation behaviors and potential as molecular devices. Research on cyclodextrin complexation with stilbene derivatives incorporating tert-butylphenyl groups discusses the self-assembly of molecular devices, indicating the structural versatility and functional potential of such compounds in nanotechnology and material sciences (Lock, May, Clements, Lincoln, & Easton, 2004).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of related compounds provide insights into their biotransformation and potential therapeutic applications. For example, the study on the metabolism of soluble epoxide hydrolase inhibitors highlights the identification of metabolites and their implications for the drug's safety and effectiveness (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019). This underlines the importance of understanding the metabolic pathways and the role of specific functional groups in determining the pharmacokinetic profiles of these compounds.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)14-4-6-15(7-5-14)20-17(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,8-13H2,1-3H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRBGYJFSKSKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389100.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2389101.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)




![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)
![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)